molecular formula C12H7BrN2O B8361513 1-(4-Bromonaphthalen-1-yl)-2-diazoethanone

1-(4-Bromonaphthalen-1-yl)-2-diazoethanone

Cat. No. B8361513
M. Wt: 275.10 g/mol
InChI Key: JWCOKJLNZKIMRB-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

4-Bromo-naphthalene-1-carbonyl chloride (13.8 g) was dissolved in dichloromethane (130 mL) and cooled to 0° C. TMS diazomethane solution (40 mL, 2 M in DCM) was added, and ice bath was removed. Reaction mixture was stirred for 18 hours and evaporated under vacuum, giving 1-(4-bromonaphthalen-1-yl)-2-diazoethanone (13.8 g, crude) as a brown oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](Cl)=[O:13])=[CH:4][CH:3]=1.[Si]([CH:19]=[N+:20]=[N-:21])(C)(C)C>ClCCl>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](=[O:13])[CH:19]=[N+:20]=[N-:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ice bath was removed
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(C=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.